3-[(4-chlorophenyl)thio]propanenitrile
Description
Properties
CAS No. |
5307-86-8 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 |
InChI Key |
SECQTJKHIJFJCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCCC#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCCC#N)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions :
| Parameter | Details |
|---|---|
| Catalyst | KF/Al₂O₃ (50% w/w) |
| Solvent | Solvent-free or glycerin (recyclable) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 2–4 hours (conventional) or 2 minutes (microwave-assisted) |
| Yield | 82–86% (optimized) |
Procedure :
- Mix 4-chlorothiophenol (1.2 mmol) and acrylonitrile (1 mmol) with KF/Al₂O₃ (0.07 g).
- Stir at room temperature under solvent-free conditions or in glycerin.
- Monitor reaction progress via TLC.
- Extract the product with ethyl acetate and purify via silica gel chromatography (hexane/ethyl acetate, 98:2).
- Microwave acceleration reduces reaction time to 2 minutes with comparable yields (82%).
- The catalyst (KF/Al₂O₃) is reusable for 3 cycles without significant loss of activity.
- Glycerin acts as a green, recyclable solvent, enabling easy product isolation via ether extraction.
Critical Analysis of Synthetic Routes
Advantages of Michael Addition :
- Atom efficiency : No byproducts except H₂O.
- Green chemistry : Solvent-free or glycerin-based protocols align with sustainability principles.
- Scalability : Catalyst reusability and mild conditions favor industrial application.
Limitations :
- Requires anhydrous conditions to prevent hydrolysis of the nitrile group.
- Limited substrate scope for solid thiols (e.g., requires glycerin as a solvent).
Spectral Data for Validation
- ¹H NMR (200 MHz, CDCl₃) : δ 2.59 (t, J = 7.2 Hz, 2H), 3.10 (t, J = 7.2 Hz, 2H), 7.25–7.37 (m, 4H).
- ¹³C NMR (50 MHz, CDCl₃) : δ 18.1, 30.2, 117.7, 129.4, 131.6, 132.5, 133.7.
- MS (EI) : m/z 213 [M⁺], 170 (base peak).
Comparative Table of Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Reusability |
|---|---|---|---|---|---|
| Michael Addition | KF/Al₂O₃ | Solvent-free | 2–4 h | 82–86 | Yes (3×) |
| Microwave-Assisted | KF/Al₂O₃ | Solvent-free | 2 min | 82 | Yes (3×) |
| Glycerin-Mediated | KF/Al₂O₃ | Glycerin | 2 h | 80 | Yes (3×) |
Applications and Derivatives
The compound serves as a precursor for:
- Antimicrobial agents : Thio-functionalized aldehydes derived from similar syntheses show activity against Staphylococcus spp..
- Heterocyclic frameworks : Used in pyrazoline and oxadiazole derivatives for tuberculosis drug candidates.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)thio]propanenitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)thio]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)thio]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be related to interference with cell signaling pathways .
Comparison with Similar Compounds
Thiophene-Based Propanenitrile Derivatives
Example Compounds :
- 3-(Thiophen-2-ylthio)propanenitrile
- 3-((5-Iodothiophen-2-yl)thio)propanenitrile
Synthesis :
These compounds are synthesized via nucleophilic substitution reactions between thiophenethiol derivatives and acrylonitrile in tetrahydrofuran (THF) with triethylamine as a base. Purification involves column chromatography .
Key Differences :
- Substituent Effects: Replacing the 4-chlorophenyl group with thiophene or iodinated thiophene alters electronic properties.
Triazole-Functionalized Propanenitrile Derivatives
Example Compound :
Methylammonium 3-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)propanenitrile (Compound 2.7)
Sulfonyl and Phosphorodithioate Derivatives
Example Compounds :
- 3-(4-(((Trichloroethenyl)thio)phenyl)sulfonyl)-2-propenenitrile
- Carbophenthion (CAS: 786-19-6)
Structural and Functional Contrasts :
- Sulfonyl vs. Thioether : The sulfonyl group in 3-(4-(((Trichloroethenyl)thio)phenyl)sulfonyl)-2-propenenitrile increases electrophilicity, enabling antimicrobial activity via interaction with bacterial enzymes. This contrasts with the thioether group in 3-[(4-chlorophenyl)thio]propanenitrile, which is less reactive .
- Phosphorodithioate Insecticides: Carbophenthion contains a phosphorodithioate core with a (4-chlorophenyl)thio group.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(4-chlorophenyl)thio]propanenitrile?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where 4-chlorothiophenol reacts with acrylonitrile derivatives in the presence of a base (e.g., triethylamine). Catalytic systems like CuCl₂ may enhance reaction efficiency .
- Key Considerations : Optimize solvent polarity (e.g., acetonitrile) and temperature (60–80°C) to improve yields. Monitor reaction progress via TLC or HPLC .
Q. How can the molecular structure of this compound be confirmed?
- Techniques : Use ¹H/¹³C NMR to identify characteristic peaks (e.g., nitrile C≡N stretch at ~2200 cm⁻¹ in IR, aromatic protons at δ 7.2–7.8 ppm). X-ray crystallography (e.g., as in ) provides definitive confirmation of stereochemistry and bond lengths .
Q. What safety precautions are required when handling this compound?
- Guidelines : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of nitrile groups. Store in inert atmospheres to prevent degradation. Refer to SDS guidelines for 4-chlorothiophenol derivatives for hazard mitigation .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound?
- Optimization Strategies :
- Catalysts : CuCl₂ or Pd(PPh₃)₄ can reduce side reactions (e.g., polymerization of acrylonitrile) .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms, while non-polar solvents may slow kinetics .
- Data Analysis : Compare yields (e.g., 36–90% in similar sulfanyl nitriles ) and use DOE (Design of Experiments) to identify critical parameters.
Q. What mechanistic insights exist for the formation of this compound?
- Pathway : The reaction likely proceeds via a thiolate intermediate attacking an α,β-unsaturated nitrile. Isotopic labeling (e.g., deuterated acrylonitrile) can track proton transfer steps .
- Advanced Techniques : Use DFT calculations to model transition states or in-situ IR to detect intermediates .
Q. How can contradictory literature data on this compound’s reactivity be resolved?
- Case Study : Discrepancies in catalytic efficiency (e.g., Cu vs. Pd systems ) may arise from trace impurities or solvent variations. Reproduce experiments with strict controls and characterize by LC-MS to verify product purity .
Q. What are the unexplored biological or material science applications of this compound?
- Hypothesis : The nitrile and thioether groups suggest potential as a ligand in coordination chemistry or a precursor for heterocycle synthesis (e.g., thiazoles). Conduct assays for antimicrobial activity, referencing structurally similar compounds .
- Experimental Design : Screen against Gram-positive/negative bacteria (MIC assays) or test electrochemical stability for material applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
